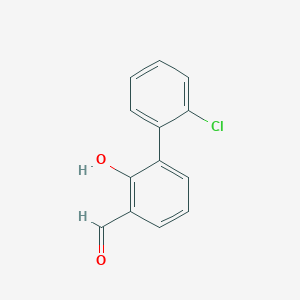
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% (4FTFP) is a phenolic compound that has been used in a variety of scientific research applications. It is a derivative of thiophene, a sulfur-containing aromatic compound, and is known for its unique physical and chemical properties. 4FTFP is a useful tool for researchers as it can be used to study the effects of various environmental conditions and as a reagent in organic synthesis.
Applications De Recherche Scientifique
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is a useful tool for researchers as it can be used in a variety of scientific research applications. It has been used to study the effects of various environmental conditions, such as temperature, pH, and light intensity. It has also been used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including polymers, dyes, and pharmaceuticals. 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has also been used to study the effects of various biological compounds, such as enzymes, hormones, and toxins.
Mécanisme D'action
The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is not well understood. However, it is thought that the compound binds to a variety of proteins and enzymes, which may affect the activity of these proteins and enzymes. It is also thought that 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% may interact with other compounds, such as hormones and toxins, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% are not well understood. However, it has been shown to affect the activity of a variety of proteins and enzymes. It has also been shown to interact with other compounds, such as hormones and toxins, which may affect their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% in lab experiments include its low cost, its low toxicity, and its ability to be used in a variety of scientific research applications. However, there are some limitations to using 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% in lab experiments, such as its limited solubility in water and its potential to bind to a variety of proteins and enzymes.
Orientations Futures
There are a number of potential future directions for 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% research. These include further investigation of its biochemical and physiological effects, further exploration of its potential to interact with other compounds, and further exploration of its potential to be used as a reagent in organic synthesis. Additionally, further research could be conducted to explore the potential of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% to be used as a drug or as a diagnostic tool. Finally, further research could be conducted to explore the potential of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% to be used in applications such as sensors and catalysts.
Méthodes De Synthèse
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the oxidative cleavage of thiophene. The Williamson ether synthesis involves the reaction of an alkoxide and a thiophene-2-carboxaldehyde to form 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%. The Mitsunobu reaction is a two-step process that involves the reaction of a thiophene-2-carboxaldehyde and an alcohol in the presence of a base and an acid to form 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%. The oxidative cleavage of thiophene involves the reaction of a thiophene-2-carboxaldehyde and an oxidizing agent to form 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
5-(3-formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-9-5-8(1-3-11(9)15)12-4-2-10(7-14)16-12/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEXXPCWIDUUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685115 |
Source


|
| Record name | 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261987-91-0 |
Source


|
| Record name | 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














